molecular formula C31H32FNO10 B583304 Pitavastatin 3-Ether Glucuronide CAS No. 224320-11-0

Pitavastatin 3-Ether Glucuronide

Cat. No.: B583304
CAS No.: 224320-11-0
M. Wt: 597.592
InChI Key: JXYJZHURUPDUSA-SEKOGJSVSA-N
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Description

Pitavastatin 3-Ether Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Pitavastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke. The glucuronidation of Pitavastatin results in the formation of this compound, which is an important step in its metabolic pathway .

Mechanism of Action

Target of Action

Pitavastatin 3-Ether Glucuronide, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol concentrations are observed .

Biochemical Pathways

The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of pitavastatin is additionally converted to pitavastatin lactone by the rearrangement of glucuronic acid moiety . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal .

Pharmacokinetics

Pitavastatin’s unique metabolic profile results in high efficacy at low doses and minimal drug interactions with cytochrome CYP3A4 substrates . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

Environmental factors such as the presence of other medications can influence the action of this compound. For instance, its interaction with cytochrome CYP3A4 substrates is minimal, making it an excellent choice for people requiring multiple medications . Additionally, genetic factors such as SLCO1B1 polymorphism can significantly alter the pharmacokinetics of pitavastatin .

Biochemical Analysis

Biochemical Properties

Pitavastatin 3-Ether Glucuronide interacts with various enzymes and proteins in biochemical reactions. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .

Cellular Effects

Pitavastatin, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It inhibits the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its parent compound, Pitavastatin. Pitavastatin competitively inhibits the enzyme HMG-CoA reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the available literature. The parent compound Pitavastatin has been studied extensively. For instance, Pitavastatin has been shown to reduce LDL cholesterol levels over time, thereby preventing cardiovascular disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of Pitavastatin. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .

Transport and Distribution

The parent compound Pitavastatin is predominantly taken up by the liver via the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene .

Subcellular Localization

The parent compound Pitavastatin is known to act primarily in the liver, where it inhibits the production of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pitavastatin 3-Ether Glucuronide involves the glucuronidation of Pitavastatin. This process is typically carried out using liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and appropriate pH and temperature conditions to facilitate the enzymatic reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin 3-Ether Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to Pitavastatin, increasing its water solubility and facilitating its excretion from the body .

Common Reagents and Conditions

Major Products Formed

The major product formed from the glucuronidation of Pitavastatin is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .

Scientific Research Applications

Pitavastatin 3-Ether Glucuronide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pitavastatin 3-Ether Glucuronide

This compound is unique due to its specific glucuronidation pathway, which involves minimal metabolism by the cytochrome P450 system. This reduces the likelihood of drug-drug interactions and makes it a safer option for patients on multiple medications .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYJZHURUPDUSA-SEKOGJSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32FNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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